3-Cyano-4-fluoroaniline, hcl
Overview
Description
3-Cyano-4-fluoroaniline, HCL is a crystalline solid that is white, yellow, or light brown in color . It has a molecular formula of C7H5FN2 .
Synthesis Analysis
3-Cyano-4-fluoroaniline, HCL can be synthesized through several chemical processes, including nucleophilic substitution, Friedel-Crafts acylation, and cyanation .Molecular Structure Analysis
The molecular structure of 3-Cyano-4-fluoroaniline, HCL is represented by the formula C7H5FN2 . The average mass is 136.126 Da and the monoisotopic mass is 136.043671 Da .Physical And Chemical Properties Analysis
3-Cyano-4-fluoroaniline, HCL has a melting point between 178-181 °C, and a boiling point of 315 °C. It is soluble in methanol and ethanol, but insoluble in water. The compound has a density of 1.25±0.1 g/cm3 (Predicted), a melting point of 92-96 °C (lit.), a boiling point of 294.5±20.0 °C (Predicted), a flashing point of 111.7°C, and a vapor pressure of 0.0118mmHg at 25°C .Scientific Research Applications
Fluorescence Imaging in Biological and Environmental Systems
A study by Yang et al. (2015) explored the use of 4-dimethylamino 4-fluorochalcone with donor–acceptor structure characteristics, which exhibited distinct green fluorescence and good stability in a buffer solution. This complex, when interacting with cyanide anions, demonstrates potential practical applications in biological and environmental systems for fluorescence imaging (Yang et al., 2015).
Chemical Kinetics and Complex Formation Studies
Research by Zhang and Jordan (1993) investigated the kinetics of heterolysis for various complexes, including 4-fluoro and cyano derivatives, in different chemical environments. This study contributes to understanding the reactivity and stability of these compounds under various conditions (Zhang & Jordan, 1993).
Synthesis and Inhibitory Activities on Enzymes
Çelik and Babagil (2019) synthesized compounds like N-benzylidene-4-fluoroaniline, investigating their inhibitory effects on carbonic anhydrase isoenzymes. This research provides insights into the potential therapeutic applications of these compounds in enzyme modulation (Çelik & Babagil, 2019).
Environmental and Biological Monitoring
Duckett et al. (2006) studied the metabolic fate of 3-chloro-4-fluoroaniline in rats, using a combination of techniques like HPLC-MS/MS and NMR spectroscopy. This research helps in understanding the environmental and biological monitoring aspects of such compounds (Duckett et al., 2006).
Bioactivation and Reactive Metabolite Formation
Research by Rietjens and Vervoort (1991) focused on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, to understand the formation of reactive metabolites like benzoquinoneimines. This study is significant for assessing the toxicological implications of fluoroanilines (Rietjens & Vervoort, 1991).
Antibacterial and Antifungal Activities
A study by Abdel‐Wadood et al. (2014) explored the synthesis of derivatives from 2‐Bromo‐4‐fluoroaniline and their screening for biological activities. The compounds showed significant antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications (Abdel‐Wadood et al., 2014).
Fluorescent Probes and Hydrophobic Core Formation
Aprilakis et al. (2007) utilized p-cyanophenylalanine as a fluorescent probe to study protein folding kinetics. This innovative approach provides a direct probe of hydrophobic core formation during protein folding, with implications in biochemistry and molecular biology (Aprilakis, Taskent, & Raleigh, 2007).
properties
IUPAC Name |
5-amino-2-fluorobenzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYVGRUXKQPZCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-fluoroaniline, hcl | |
CAS RN |
801316-08-5 | |
Record name | Benzonitrile, 5-amino-2-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=801316-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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